AC1Olquz

Description

Significance of Tripeptides in Peptide Chemistry and Biological Systems

Tripeptides, consisting of three amino acids linked by peptide bonds, are fundamental molecules in the fields of biochemistry and molecular biology. numberanalytics.com Their importance stems from their diverse roles in biological processes, including cell signaling, hormone regulation, and maintaining protein structure and stability. numberanalytics.com These small peptides can act as signaling molecules, facilitating communication between cells and influencing a variety of physiological responses. numberanalytics.com

The versatility of tripeptides is vast, with the potential for 8,000 different combinations when using the 20 standard proteinogenic amino acids. bachem.com This diversity allows for a wide range of biological activities. For instance, some tripeptides exhibit antimicrobial, antioxidant, or anti-inflammatory effects. numberanalytics.com They can also be crucial for protein structure; the sequence Gly-Pro-Hyp, for example, is vital for the stability of collagen. numberanalytics.com Due to their cost-effectiveness and relative simplicity, tripeptides are attractive candidates for drug discovery and the development of new biomaterials. researchgate.netresearchgate.net

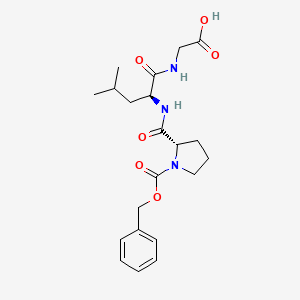

Overview of Z-Pro-Leu-Gly-OH as a Core Peptide Scaffold in Research

Z-Pro-Leu-Gly-OH is a synthetic tripeptide that serves as a valuable tool in scientific research. The "Z" in its name refers to a benzyloxycarbonyl group, which is a protecting group attached to the N-terminus of the proline residue. This protecting group is commonly employed in peptide synthesis to prevent unwanted reactions during the creation of larger peptide chains. smolecule.com

The specific sequence of proline, leucine (B10760876), and glycine (B1666218) gives Z-Pro-Leu-Gly-OH particular conformational properties. The presence of proline often induces specific turns in the peptide's structure. cymitquimica.com This defined structure makes it a useful model for studying peptide conformations and interactions.

While direct, extensive research on the biological activity of Z-Pro-Leu-Gly-OH itself is not widely published, its structure is relevant to several areas of investigation. It can be used as a building block in the synthesis of more complex peptides or as a substrate to study the activity of enzymes that cleave peptide bonds, known as proteases. smolecule.com A closely related compound, Z-Pro-Leu-Gly-NH2, has been investigated for its potential to modulate neurotransmitter systems. smolecule.com

Table 1: Chemical Properties of Selected Pro-Leu-Gly Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Application |

|---|---|---|---|---|

| Z-Pro-Leu-Gly-OH | 7801-38-9 | C21H29N3O6 | 419.47 | Research chemical. impurity.com |

| Z-Pro-Leu-Gly-NH2 | 14485-80-4 | C21H30N4O5 | 418.49 | Building block for peptide synthesis, potential enzyme substrate. smolecule.com |

| H-Pro-Leu-Gly-NHOH · HCl | 120928-08-7 | C13H24N4O4HCl | 336.82 | Affinity ligand for collagenase purification, MMP-8 inhibitor. cpcscientific.com |

Historical Context of Related Pro-Leu-Gly Sequences in Scientific Investigations

The Pro-Leu-Gly sequence has a notable history in scientific research, particularly in the field of neuroscience. A key related compound is Pro-Leu-Gly-NH2 (PLG), also known as MIF-I. bachem.com This tripeptide has been studied for its ability to modulate dopamine (B1211576) receptors in the central nervous system. nih.gov Research has explored its potential neuroprotective effects, including its ability to attenuate amnesia in animal models. smolecule.com

The investigation of PLG and its analogs has led to the design of peptidomimetics—small molecules that mimic the structure and function of peptides but with improved stability and bioavailability. smolecule.comnih.gov These studies aim to understand the specific conformation of the Pro-Leu-Gly sequence that is responsible for its biological activity. For example, research has focused on creating rigid analogs to lock the peptide into a specific shape, such as a β-turn, to probe its interaction with dopamine receptors. nih.gov

Furthermore, the Pro-Leu-Gly sequence appears in larger peptide structures that are substrates for important enzymes. For instance, the pentapeptide Z-Gly-Pro-Leu-Gly-Pro-OH is a known substrate for collagenase, an enzyme that breaks down collagen. hongtide.com The cleavage of this peptide has been used in assays to measure collagenase activity. This highlights the utility of Pro-Leu-Gly containing sequences in enzymology and for understanding the mechanisms of tissue remodeling.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O6/c1-14(2)11-16(19(27)22-12-18(25)26)23-20(28)17-9-6-10-24(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTUJALMKRAEDD-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428583 | |

| Record name | AC1OLQUZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7801-38-9 | |

| Record name | AC1OLQUZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Z Pro Leu Gly Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for the synthesis of Z-Pro-Leu-Gly-OH and its analogues. In SPPS, the peptide chain is incrementally built on an insoluble polymer support, which simplifies the purification process as excess reagents and by-products can be removed by washing. bachem.com

Protecting Group Selection and Application for Z-Pro-Leu-Gly-OH (e.g., Benzyloxycarbonyl (Z) Group)

The selection of appropriate protecting groups is a critical aspect of peptide synthesis to prevent unwanted side reactions at the reactive N-terminus and side chains of the amino acids. thermofisher.com For the synthesis of Z-Pro-Leu-Gly-OH, the Benzyloxycarbonyl (Z) group is a key protecting group.

The Benzyloxycarbonyl (Z) group is a urethane-type protecting group introduced by Bergmann and Zervas in 1932. thieme-connect.de It is widely used in solution-phase synthesis and can also be applied in specific SPPS strategies. thieme-connect.deresearchgate.net The Z group is stable under the basic conditions used for the removal of the Fmoc group, another common Nα-protecting group, and to mild acid treatments. researchgate.net This orthogonality allows for selective deprotection during the synthesis. ub.edu The Z group is typically removed by catalytic hydrogenation, a process that does not affect the peptide bonds. thieme-connect.dethieme-connect.de

In the context of Z-Pro-Leu-Gly-OH synthesis, the proline residue is protected at its N-terminus with the Z group. This Z-Pro-OH unit then serves as the starting point for the sequential coupling of Leucine (B10760876) and Glycine (B1666218). The use of the Z group provides several advantages, including the crystallinity it often imparts to the protected peptide fragments, which can facilitate purification.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| Benzyloxycarbonyl | Z | Catalytic Hydrogenation, Strong Acids (e.g., HBr in acetic acid) | Stable to basic and mild acidic conditions; often imparts crystallinity. thieme-connect.deresearchgate.net |

| tert-Butoxycarbonyl | Boc | Strong Acids (e.g., Trifluoroacetic Acid - TFA) | Commonly used in Boc-SPPS strategy. thermofisher.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine in DMF) | Widely used in Fmoc-SPPS strategy due to mild deprotection conditions. thermofisher.com |

Optimized Coupling Reagents and Techniques

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another requires activation of the carboxyl group. This is achieved using coupling reagents. The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization. wikipedia.org

For the synthesis of Z-Pro-Leu-Gly-OH, several coupling reagents and techniques are employed:

Carbodiimides:

Dicyclohexylcarbodiimide (B1669883) (DCC): A common coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org However, the byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, making it less suitable for SPPS. peptide.com

Diisopropylcarbodiimide (DIC): Similar to DCC, but the resulting diisopropylurea byproduct is more soluble, making it a preferred choice for SPPS. wikipedia.orgpeptide.com

Uronium/Aminium Salts:

1-Hydroxybenzotriazole Uronium Hexafluorophosphate (B91526) (HBTU): A highly efficient coupling reagent that leads to rapid peptide bond formation with low racemization, especially when used with an additive like HOBt. peptide.com

Additives to Suppress Racemization:

1-Hydroxybenzotriazole (HOBt): When used in conjunction with carbodiimides like DCC or DIC, HOBt forms an active ester intermediate that reacts with the amine component, significantly reducing the risk of racemization. wikipedia.orgpeptide.com

A standard protocol for SPPS involves the use of DIC in combination with HOBt to ensure efficient and stereochemically pure peptide bond formation. peptide.comresearchgate.net

| Coupling Reagent/Additive | Abbreviation | Key Characteristics |

| Dicyclohexylcarbodiimide | DCC | Effective but forms an insoluble byproduct, making it less ideal for SPPS. peptide.com |

| Diisopropylcarbodiimide | DIC | Forms a soluble byproduct, making it suitable for SPPS. wikipedia.orgpeptide.com |

| 1-Hydroxybenzotriazole Uronium Hexafluorophosphate | HBTU | Highly efficient, fast reaction times, and low racemization. peptide.com |

| 1-Hydroxybenzotriazole | HOBt | Used as an additive to suppress racemization during carbodiimide-mediated coupling. wikipedia.orgpeptide.com |

Efficient Cleavage and Deprotection Protocols for Z-Pro-Leu-Gly-OH Derivatives

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the removal of any remaining side-chain protecting groups. For derivatives of Z-Pro-Leu-Gly-OH, where the Z group might be retained on the final product, the cleavage conditions must be carefully chosen to be orthogonal to the Z group's stability.

If the peptide is synthesized on a resin that is labile to mild acid (e.g., a 2-chlorotrityl chloride resin), the peptide can be cleaved while keeping the Z group intact. 5z.com The cleavage is often performed using a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), often with scavengers to trap reactive cationic species generated during the process.

For the removal of the Z group itself, catalytic hydrogenation is the most common method. thieme-connect.de This involves bubbling hydrogen gas through a solution of the Z-protected peptide in a solvent like ethanol, in the presence of a palladium on carbon (Pd/C) catalyst. thieme-connect.dewiley-vch.de

Solution-Phase Peptide Synthesis Approaches for Z-Pro-Leu-Gly-OH

Solution-phase peptide synthesis (LPPS) offers an alternative to SPPS and is particularly useful for large-scale synthesis of smaller peptides like Z-Pro-Leu-Gly-OH. In this approach, all reactions are carried out in a homogeneous solution phase, and the intermediates are isolated and purified after each step.

Fragment Condensation Methods

Fragment condensation is a strategy within solution-phase synthesis where smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. This approach can be more efficient than a stepwise elongation for longer peptides. For the synthesis of Z-Pro-Leu-Gly-OH, a [1+2] fragment condensation approach could be envisioned, where Z-Pro-OH is coupled with H-Leu-Gly-OH. However, a stepwise approach is more common for a tripeptide. A study has shown the synthesis of Z-Pro-Leu-Gly-OEt by a combination of stepwise procedure and fragment condensation. biocrick.com The use of propylphosphonic anhydride (B1165640) (T3P®) has been reported as an efficient coupling reagent for fragment condensation in solution-phase synthesis. rsc.orgresearchgate.net

Minimal Protecting Group Strategies

Minimal protecting group strategies aim to reduce the number of protecting groups used during synthesis, thereby increasing efficiency and reducing waste. cpcscientific.com This approach is particularly relevant in solution-phase synthesis to improve the solubility of peptide intermediates. frontiersin.org While the Z group on the N-terminus of proline is essential for the directed synthesis of Z-Pro-Leu-Gly-OH, this strategy might be applied to the synthesis of its analogues where certain side-chain protections could be omitted. The development of polar protecting groups that enhance solubility is an active area of research to facilitate minimal protection strategies. frontiersin.org

Chemoenzymatic Synthesis of Z-Pro-Leu-Gly-OH and Related Tripeptides

Chemoenzymatic peptide synthesis represents a powerful alternative to purely chemical methods, leveraging the high stereospecificity and regioselectivity of enzymes to form peptide bonds under mild conditions. nih.gov This approach minimizes the need for extensive side-chain protection and virtually eliminates the risk of racemization, a common challenge in chemical peptide synthesis. nih.govmdpi.com The synthesis is typically catalyzed by proteases, which, under kinetically controlled conditions, act as ligases to couple an N-protected amino acid or peptide ester (the acyl donor) with an amino acid or peptide nucleophile. mdpi.com

Serine proteases (e.g., chymotrypsin (B1334515), subtilisin) and cysteine proteases (e.g., papain) are frequently employed for this purpose. mdpi.com The reaction proceeds via an acyl-enzyme intermediate, which is subsequently aminolyzed by the incoming nucleophile. mdpi.com The choice of enzyme is dictated by its substrate specificity; for instance, chymotrypsin shows a strong preference for aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) at the P1 position of the acyl donor. Papain, a cysteine protease, exhibits broader specificity and is one of the most commonly used enzymes in peptide synthesis. nih.gov For the synthesis of a tripeptide like Z-Pro-Leu-Gly-OH, a stepwise enzymatic coupling could be envisioned, for example, by first synthesizing the dipeptide Z-Pro-Leu-OEt and then using it as an acyl donor for the enzymatic coupling with Glycine (Gly).

Key factors influencing the yield and efficiency of chemoenzymatic synthesis include pH, temperature, solvent system (often aqueous or aqueous-organic biphasic systems), and the nature of the C-terminal activating group of the acyl donor. mdpi.comdcu.ie The use of engineered enzymes and optimized reaction media, such as frozen aqueous solutions, has further expanded the applicability of this method for producing various oligopeptides. nih.gov

Table 1: Enzymes and Conditions for Kinetically Controlled Peptide Synthesis

| Enzyme | Enzyme Class | Typical Acyl Donor (P1 Residue) | Typical Nucleophile | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| α-Chymotrypsin | Serine Protease | Aromatic (Phe, Tyr, Trp) | Amino Acid Esters/Amides | Aqueous buffer, pH 8-9 | |

| Papain | Cysteine Protease | Broad (Arg, Lys, Phe) | Amino Acid Esters/Amides | Aqueous buffer, pH 8-9 | nih.gov |

| Thermolysin | Metalloprotease | Hydrophobic (Leu, Phe, Val) | Amino Acids/Peptides | Aqueous-organic, pH 7-8 | mdpi.comscispace.com |

| Subtilisin | Serine Protease | Broad Specificity | Amino Acid Esters | Organic solvents/Aqueous | dcu.iegoogle.com |

| Carboxypeptidase Y | Serine Carboxypeptidase | Various C-terminal amino acids | Amino Acid Amides | Aqueous buffer, pH 9-10 | google.com |

Strategic Synthesis of Z-Pro-Leu-Gly-OH Analogues with C-Terminal Modifications

Modification of the peptide C-terminus is a critical strategy for enhancing biological activity, improving pharmacokinetic profiles, and creating probes for biochemical assays. Various synthetic methods have been developed to produce analogues of Z-Pro-Leu-Gly-OH with C-terminal ethyl ester (-OEt), amide (-NH2), hydroxamate (-NHOH), and N-succinimidyl ester (-N-succinimidyl ester) functionalities.

The C-terminal ethyl ester of the tripeptide can be synthesized through several routes. One direct method involves the coupling of the dipeptide Z-Pro-Leu-OH with ethyl glycinate. chemicalbook.com This reaction can be facilitated by standard peptide coupling reagents. Alternatively, solid-phase peptide synthesis (SPPS) offers a streamlined approach. The synthesis can be initiated from a pre-loaded Gly-Wang resin or by esterifying the completed peptide on the resin before cleavage. Another method involves the esterification of N-acetylproline in acidic ethanol, a principle that can be extended to tripeptides. beilstein-journals.org A versatile solid-phase technique uses trityl side-chain anchoring of a C-terminal cysteine ester, allowing for chain elongation and subsequent cleavage to yield the peptide C-terminal ester; this method can be adapted for other C-terminal residues. nih.govacs.org

Peptide amides are commonly prepared using SPPS on specialized resins such as Rink amide or MBHA resins, which directly yield the C-terminal amide upon acidolytic cleavage. peptide.com Alternatively, enzymatic methods provide a highly specific route. For instance, a peptide with a C-terminal Pro-Leu sequence can be amidated using carboxypeptidase Y in the presence of ammonia. google.com Another enzymatic approach uses subtilisin to convert C-terminal peptide esters to amides in the presence of ammonium (B1175870) salts, a process that effectively suppresses competing endopeptidase activity. google.com Chemical ammonolysis of a resin-bound peptide ester is also possible, though conditions must be carefully controlled to avoid side reactions. google.compeptide.com

Peptide hydroxamates are potent inhibitors of various proteases, particularly metalloproteases. A robust method for their synthesis involves SPPS on a 2-chlorotrityl resin pre-loaded with N-Fmoc-hydroxylamine. rsc.org After peptide chain assembly, cleavage from the resin directly furnishes the C-terminal hydroxamic acid. rsc.org Another elegant solid-phase strategy utilizes a backbone amide-linked (BAL) resin to assemble a peptide Weinreb amide. This intermediate can then be cleaved with trifluoroacetic acid (TFA) to release the desired peptide hydroxamate in high purity and yield. researchgate.netnih.gov

The N-succinimidyl (NHS) ester is a highly reactive "active ester" commonly used for conjugating peptides to primary amine-containing molecules, such as proteins or labels. wikipedia.org The synthesis involves the activation of the C-terminal carboxylic acid of Z-Pro-Leu-Gly-OH. This is typically achieved by reacting the peptide with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgtandfonline.com The reaction is usually performed in an anhydrous organic solvent. tandfonline.com The resulting Z-Pro-Leu-Gly-N-succinimidyl ester is stable enough to be isolated and stored under anhydrous conditions before its use in subsequent conjugation reactions. chemicalbook.com

Table 2: Summary of Synthetic Strategies for C-Terminal Modifications

| C-Terminal Group | Modification | General Synthetic Strategy | Key Reagents/Resins | Reference |

|---|---|---|---|---|

| -OEt | Ethyl Ester | Solution-phase coupling or Solid-phase synthesis. | Ethyl glycinate, Wang resin, Coupling reagents (e.g., DCC, HOBt). | chemicalbook.combeilstein-journals.org |

| -NH2 | Amide | Solid-phase synthesis or Enzymatic amidation. | Rink amide resin, MBHA resin, Carboxypeptidase Y, Subtilisin, Ammonia. | google.comgoogle.compeptide.com |

| -NHOH | Hydroxamate | Solid-phase synthesis from a hydroxylamine (B1172632) resin or Weinreb amide intermediate. | 2-Chlorotrityl-N-Fmoc-hydroxylamine resin, BAL resin, TFA. | rsc.orgresearchgate.netnih.gov |

| -N-succinimidyl ester | Active Ester | Activation of the C-terminal carboxyl group. | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), EDC. | wikipedia.orgtandfonline.comchemicalbook.com |

Structural and Conformational Investigations of Z Pro Leu Gly Oh

Spectroscopic Analysis of Conformational Preferences

A variety of spectroscopic techniques have been employed to probe the conformational preferences of Z-Pro-Leu-Gly-OH in different states of matter. These methods provide detailed insights into the hydrogen-bonding networks and the adoption of specific secondary structures.

In the isolated environment of the gas phase, infrared (IR) spectroscopy, often coupled with laser desorption and supersonic jet techniques, reveals the intrinsic hydrogen-bonding patterns of Z-Pro-Leu-Gly-OH without the influence of a solvent. researchgate.net Studies have shown that in the gas phase, Z-Pro-Leu-Gly-OH predominantly forms a successive γ-turn structure. researchgate.net This conformation is characterized by specific intramolecular hydrogen bonds. The C-terminal carboxyl group in this arrangement remains free, not participating in the primary hydrogen-bonding network that defines the peptide's fold. researchgate.net This is in contrast to its amidated counterpart, Z-Pro-Leu-Gly-NH2, which favors a β-turn structure in the gas phase. researchgate.net The different hydrogen-bonding networks in these two closely related peptides are clearly distinguishable in their IR spectra, particularly in the N-H and O-H stretching frequency regions. researchgate.net

| Vibrational Mode | Observed Frequency (cm⁻¹) in Z-Pro-Leu-Gly-NH₂ | Assignment |

| N-H Stretch | 3319 | Hydrogen-bonded NH |

| N-H Stretch | 3341 | Hydrogen-bonded NH |

| N-H Stretch | 3366 | Hydrogen-bonded NH |

| N-H Stretch | 3447 | Free NH |

| O-H Stretch | 3516 | Free OH |

| Data derived from studies on the related compound Z-Pro-Leu-Gly-NH₂ in the gas phase, illustrating the complexity of vibrational spectra in this region. riken.jp |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For derivatives of the oxytocin (B344502) side chain, such as Z-Pro-Leu-Gly-NH₂, NMR studies in solvents like deuterated dimethyl sulfoxide (B87167) ((CD₃)₂SO) have revealed the presence of cis-trans isomerism around the Z-Pro bond. pnas.org These isomers exhibit distinct chemical shifts, particularly for the amide protons, which allows for their differentiation and characterization. pnas.org Although direct NMR data for Z-Pro-Leu-Gly-OH is not extensively detailed in the provided context, the behavior of its amidated analog suggests that similar isomeric equilibria would be observable and play a crucial role in its solution conformation. The use of internal references like tetramethylsilane (B1202638) is standard in these studies. pnas.org

| Isomer | Characteristic NMR Feature |

| cis-isomer | Distinct set of chemical shifts for Pro, Leu, and Gly residues. |

| trans-isomer | Different set of chemical shifts compared to the cis-isomer. |

| General representation of expected NMR differentiation for Z-Pro-Leu-Gly-OH based on data from its derivatives. pnas.org |

X-ray crystallography provides definitive information about the molecular structure in the solid state. While a crystal structure specifically for Z-Pro-Leu-Gly-OH is not detailed, studies on related peptides containing the Pro-Gly sequence have shown a high propensity to form β-turns. pnas.orgnih.gov The Pro-Gly sequence is a well-known motif for inducing a Type II β-turn, a common secondary structure element in proteins. nih.govresearchgate.net This turn is stabilized by a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3. In the context of Z-Pro-Leu-Gly-OH, this would involve a hydrogen bond between the carbonyl of the Z-Pro unit and the amide proton of the Gly residue. The presence of a proline at the i+1 position and a glycine (B1666218) at the i+2 position is highly favorable for the formation of a Type II β-turn. pnas.org

Nuclear Magnetic Resonance (NMR) Studies for Solution Conformation

Gas-Phase Structural Elucidation and Conformational Isomers

The study of Z-Pro-Leu-Gly-OH in the gas phase allows for the characterization of its intrinsic conformational preferences, free from intermolecular interactions present in solution or the solid state. gu.se Using techniques like laser desorption supersonic jet spectroscopy, researchers can isolate and analyze different conformers of the peptide. researchgate.net For Z-Pro-Leu-Gly-OH, theoretical calculations using density functional theory (DFT) suggest that the most stable gas-phase structure involves successive γ-turns, with the C-terminal carboxyl group not participating in the main hydrogen bond network. researchgate.net In contrast, its amidated form, Z-Pro-Leu-Gly-NH₂, can adopt up to three different conformations in the gas phase, although one is predominantly populated. researchgate.net This highlights how a single modification at the C-terminus can significantly alter the conformational landscape.

Conformational Dynamics and Stability Studies of Z-Pro-Leu-Gly-OH and its Variants

The conformational dynamics of peptides, which refers to the transitions between different structural states, is crucial for their biological function. While specific studies on the conformational dynamics of Z-Pro-Leu-Gly-OH are not extensively covered, research on related peptides provides insights into the factors governing their stability. The stability of a particular conformation is determined by the sum of various noncovalent interactions, including hydrogen bonds and van der Waals forces. gu.se The proline residue, with its constrained cyclic side chain, plays a significant role in limiting the conformational freedom of the peptide backbone, thereby stabilizing specific structures like β-turns. nih.gov The interplay between different secondary structures, such as β-turns and γ-turns, and their relative stabilities can be investigated through a combination of experimental spectroscopy and computational modeling.

Influence of C-Terminal Modifications on Z-Pro-Leu-Gly Sequence Conformation (e.g., -OH vs. -NH₂)

Modifications at the C-terminus of a peptide can have a profound impact on its conformational preferences. A clear example is the comparison between Z-Pro-Leu-Gly-OH and Z-Pro-Leu-Gly-NH₂. researchgate.net In the gas phase, the presence of a C-terminal hydroxyl group (-OH) in Z-Pro-Leu-Gly-OH leads to a structure with successive γ-turns and a free carboxyl group. researchgate.net Conversely, replacing the hydroxyl with an amide group (-NH₂) in Z-Pro-Leu-Gly-NH₂ promotes the formation of a β-turn, where the C-terminal NH₂ group actively participates in the hydrogen-bonding network. researchgate.net This demonstrates that the C-terminal group is not merely a passive component but plays an active role in directing the folding of the peptide backbone. researchgate.netnih.gov This sensitivity to C-terminal modification underscores the fine balance of forces that determine peptide conformation. researchgate.net

| Compound | Dominant Gas-Phase Conformation | C-Terminal Group Participation in H-Bonding |

| Z-Pro-Leu-Gly-OH | Successive γ-turn | No (free carboxyl group) |

| Z-Pro-Leu-Gly-NH₂ | β-turn | Yes (amide group forms hydrogen bond) |

| Comparison based on gas-phase spectroscopic studies. researchgate.net |

Enzymatic Interactions and Biochemical Roles of Z Pro Leu Gly Oh

Z-Pro-Leu-Gly-OH and its Derivatives as Enzyme Substrates

The peptide sequence of Z-Pro-Leu-Gly-OH makes it a target for several classes of proteolytic enzymes, which recognize and cleave specific peptide bonds within its structure.

Substrate Specificity for Prolyl Oligopeptidases (POP)

Prolyl oligopeptidases (POPs), also known as prolyl endopeptidases, are serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues within an oligopeptide chain. The compound Z-Gly-Pro-Leu-Gly-Pro-OH is a well-established substrate for POPs. tandfonline.comusda.govhongtide.com The enzyme hydrolyzes the bond following a proline residue. usda.gov For instance, the cleavage of Z-Gly-Pro-Leu-Gly-Pro-OH by POP yields Z-Gly-Pro-OH and H-Leu-Gly-Pro-OH. tandfonline.com

The specificity of POPs for substrates like Z-Gly-Pro-Leu-Gly-Pro is significant. Studies on recombinant prolyl oligopeptidase from Leishmania infantum (rPOPLi) demonstrated high activity towards the fluorogenic substrate Suc-Gly-Pro-Leu-Gly-Pro-AMC. nih.govdcu.ie Similarly, POP from Mycobacterium tuberculosis (POPMt) effectively cleaves N-Suc-Gly-Pro-Leu-Gly-Pro-AMC, with a Kcat/KM value of 21.83 mM⁻¹s⁻¹. beilstein-journals.org The enzyme's preference for this sequence underscores its utility in assays for POP activity. usda.gov However, research on prolyl oligopeptidase from bovine brain indicated no cleavage of Z-Pro-Leu-Gly-OH itself under the tested conditions. nih.gov

Interactions with Matrix Metalloproteinases (MMPs) and Collagenases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Z-Pro-Leu-Gly-OH and its derivatives have been instrumental in characterizing the activity of these enzymes, particularly collagenases.

The pentapeptide Z-Gly-Pro-Leu-Gly-Pro is a known substrate for bacterial collagenase. researchgate.net Another related compound, Z-Gly-Pro-Leu-Gly-Pro-OH, also serves as a substrate for collagenase. tandfonline.com The cleavage of such substrates is a hallmark of collagenase activity. acs.org Fluorogenic derivatives, such as Mca-Lys-Pro-Leu-Gly-Leu-Dap-(Dnp)-Ala-Arg-NH2, are widely used to measure the activity of various MMPs, including MMP-2 and MMP-9. nih.govnih.govchemsrc.com The sequence Pro-Leu-Gly is a common motif in MMP substrates, reflecting the enzyme's specificity.

Cleavage by Other Proteolytic Enzymes (e.g., Thermolysin, α-Chymotrypsin)

Beyond POPs and MMPs, Z-Pro-Leu-Gly-OH and its analogues can be cleaved by other proteases, highlighting a broader, though less specific, interaction profile.

Thermolysin: This thermostable neutral metalloproteinase from Bacillus thermoproteolyticus is known to hydrolyze peptide bonds on the N-terminal side of large and hydrophobic amino acid residues such as leucine (B10760876). A modified version of the Z-Pro-Leu-Gly-OH sequence, Z-Pro-Leu-[CH2S]Gly-OH, has been shown to be cleaved by thermolysin.

α-Chymotrypsin: This serine endopeptidase preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues like phenylalanine, tyrosine, tryptophan, and leucine. Therefore, α-chymotrypsin can cleave the Leu-Gly bond in the Z-Pro-Leu-Gly-OH sequence. The efficiency of this cleavage is influenced by the surrounding amino acid residues.

Z-Pro-Leu-Gly-OH and its Analogues as Enzyme Inhibitors

The structural backbone of Z-Pro-Leu-Gly-OH has served as a scaffold for the design of potent enzyme inhibitors, targeting the same enzymes for which the parent molecule is a substrate.

Design and Evaluation of Hydroxamate Analogues as MMP Inhibitors (e.g., Z-Pro-Leu-Gly-NHOH)

A key strategy in developing MMP inhibitors has been the modification of substrate-like peptides. The introduction of a hydroxamate group (-NHOH), which can chelate the active site zinc ion of MMPs, is a particularly successful approach.

Z-Pro-Leu-Gly-NHOH is a notable example of such a hydroxamate analogue. It has been identified as an effective inhibitor of human skin collagenase, with a reported IC50 value of 40 µM. researchgate.net The development of this inhibitor was based on the understanding that collagenases recognize the Pro-Leu-Gly sequence, which is similar to the cleavage site in native collagen. The hydroxamate moiety is crucial for the inhibitory activity, as the corresponding carboxylate derivative is a much weaker inhibitor. The design of such peptide hydroxamates has been a significant area of research for developing therapeutic agents targeting MMPs.

Inhibition of Proline-Specific Peptidases (e.g., Prolidase)

Prolidase is a manganese-dependent dipeptidase that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. While Z-Pro-Leu-Gly-OH itself is not a direct inhibitor, its constituent parts and analogues have been investigated for their inhibitory potential against prolidase.

N-benzyloxycarbonyl-L-proline (Z-Pro-OH), a component of Z-Pro-Leu-Gly-OH, is a known inhibitor of prolidase. nih.gov It acts as a competitive inhibitor of the enzyme. Studies have shown that other proline-containing dipeptides and their analogues can also inhibit prolidase. For instance, captopril, a drug used to treat high blood pressure, competitively inhibits prolidase from various rat and human tissues, with Ki values in the micromolar range for the rat enzyme. The development of potent prolidase inhibitors is of interest due to the enzyme's role in collagen metabolism and its implication in certain diseases. acs.org

Below is a table summarizing the inhibitory activities of selected compounds against proline-specific peptidases.

| Inhibitor | Target Enzyme | Ki (µM) | IC50 (µM) | Notes |

| Z-Pro-OH | Prolidase | - | - | Competitive inhibitor. |

| Captopril | Rat Kidney Prolidase | 25-35 | - | Competitive inhibitor. |

| Captopril | Rat Liver Prolidase | 25-35 | - | Competitive inhibitor. |

| Thiopro-thiazolidine | Porcine Kidney Dipeptidyl Aminopeptidase IV | 18 | 20 | Competitive, reversible inhibitor. tandfonline.com |

| Thiopro-thiazolidine | F. meningosepticum Dipeptidyl Aminopeptidase IV | 36 | 31 | Competitive, reversible inhibitor. tandfonline.com |

Mechanisms of Enzymatic Recognition and Catalysis for Z-Pro-Leu-Gly Sequences

The specific sequence of amino acids in a peptide, such as Z-Pro-Leu-Gly-OH, is a primary determinant of its interaction with enzymes. The recognition and subsequent catalysis by an enzyme are governed by the precise molecular architecture of the enzyme's active site and the complementary features of the peptide substrate. The process involves a series of non-covalent interactions that position the substrate correctly for the catalytic event, which then proceeds via a specific chemical mechanism to break a peptide bond.

Enzymatic Recognition of the Pro-Leu-Gly Sequence

Enzymatic recognition of a peptide sequence is a highly specific process dictated by the shape, size, charge, and hydrophobicity of both the substrate's amino acid residues and the enzyme's binding pockets (subsites). For a sequence like Pro-Leu-Gly, several factors contribute to its recognition by proteases, particularly metalloproteases such as collagenases and matrix metalloproteinases (MMPs).

Subsite Specificity: Proteases have subsites (S subsites) that accommodate the amino acid residues (P residues) of the substrate. The Z-Pro-Leu-Gly sequence would be positioned with the scissile bond (the bond to be cleaved) located between two specific subsites. Clostridial collagenases, for example, show a strong preference for glycine (B1666218) at the P3 and P1′ positions and proline at the P2 and P2′ positions. nih.gov This specificity for classic collagen motifs like Gly-Pro-X highlights a remarkable adaptation of the enzyme to its natural substrate. nih.gov

Role of Proline: The presence of proline is particularly significant. Proline's unique cyclic structure introduces a characteristic kink in the peptide backbone, which can be a crucial recognition element for certain enzymes. msu.ru Collagenases, for instance, recognize sequences containing proline due to its similarity to the cleavage sites in native collagen. mdpi.com Post-proline cleaving enzymes are another class that specifically targets bonds following a proline residue. researchgate.netdcu.ieencyclopedia.pub

Hydrophobic Interactions: The leucine residue, with its hydrophobic side chain, plays a role in binding to corresponding hydrophobic pockets within the enzyme's active site. The specificity of many proteases is driven by such interactions.

Catalytic Mechanisms

Once the Z-Pro-Leu-Gly sequence is bound in the active site of a suitable enzyme, the cleavage of a peptide bond is catalyzed. The primary enzymes known to interact with this or similar sequences are metalloproteases.

Metalloprotease Catalysis (e.g., Collagenases, MMPs): The catalytic mechanism of metalloproteases is centered around a metal ion, typically zinc (Zn²⁺), located in the active site. mdpi.com This zinc ion is essential for catalysis and is usually coordinated by three histidine residues and a nearby glutamic acid residue that activates a water molecule. mdpi.com

The general mechanism proceeds as follows:

Substrate Binding: The substrate binds to the enzyme's active site. The carbonyl oxygen of the scissile peptide bond coordinates with the catalytic Zn²⁺ ion. This interaction polarizes the carbonyl group, making its carbon atom more susceptible to nucleophilic attack. The zinc ion and surrounding residues effectively form an "oxyanion hole" that stabilizes the transition state. mdpi.com

Nucleophilic Attack: A water molecule, activated by a nearby general base (often a glutamate (B1630785) residue), performs a nucleophilic attack on the carbonyl carbon of the scissile bond. mdpi.com

Formation of Tetrahedral Intermediate: This attack results in the formation of a short-lived, high-energy tetrahedral intermediate, which is stabilized by the zinc ion and other active site residues. mdpi.com

Peptide Bond Cleavage: The intermediate collapses. A proton is transferred to the nitrogen atom of the scissile peptide bond, leading to the cleavage of the C-N bond. mdpi.com

Product Release: The two resulting peptide fragments are released from the active site, regenerating the enzyme for another catalytic cycle. mdpi.com

The exact cleavage site within a Pro-Leu-Gly sequence can vary depending on the specific enzyme. For instance, many MMPs and collagenases cleave the Gly-Leu bond in related substrates. nih.gov

Research Findings on Z-Pro-Leu-Gly and Related Sequences

Research has utilized synthetic peptides containing the Pro-Leu-Gly motif to investigate the specificity and activity of various proteases. These studies are crucial for understanding enzyme function and for designing specific substrates and inhibitors.

| Enzyme Class | Specific Enzyme(s) | Substrate Example(s) | Key Finding | Citation(s) |

| Metalloprotease | Collagenase (from Clostridium histolyticum) | Z-Gly-Pro-Leu-Gly-Pro | This pentapeptide serves as a crystalline substrate for bacterial collagenase. | peptanova.de |

| Metalloprotease | Human Liver Collagenase | Z-Gly-Pro-Leu-Gly-Pro | The synthetic substrate is hydrolyzed by human liver collagenase. | |

| Metalloprotease | Matrix Metalloproteinases (MMP-1, MMP-2) | Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH₂ | The first fluorogenic MMP substrate, hydrolyzed at the Gly-Leu bond. | nih.gov |

| Metalloprotease | Matrix Metalloproteinases (MMP-2, MMP-9) | Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH | A fluorogenic substrate for human MMP-2 and MMP-9. | echelon-inc.com |

| Serine Protease | Prolyl Endopeptidase (Post-proline cleaving enzyme) | Z-Gly-Pro-Leu-Gly | Used as a substrate to detect enzyme activity, with cleavage yielding Leu-Gly. | dcu.iehongtide.com |

| Serine Protease | V8 Protease | Z-Pro-Leu-Gly-SCm | This thioester acts as an acyl donor in V8 protease-catalyzed peptide synthesis, showing increased specificity with chain elongation. | scielo.br |

These findings underscore the utility of Z-Pro-Leu-Gly-OH and related sequences as tools in biochemistry. They allow for the detailed characterization of proteolytic enzymes, which are themselves involved in numerous physiological and pathological processes. nih.gov The specificity of clostridial collagenases for collagen-like sequences points to a co-evolution with their mammalian substrate. nih.gov Furthermore, derivatives like Z-Pro-Leu-Gly-NHOH have been synthesized to act as inhibitors, where the hydroxamate group chelates the active site zinc ion, blocking catalytic activity. mdpi.com

Biological Activity and Cellular Mechanism Research

Neuropharmacological Research Applications of Pro-Leu-Gly-NH2 (MIF-1)

Pro-Leu-Gly-NH2 (MIF-1) is an endogenous brain peptide that was first identified as a hypothalamic factor capable of inhibiting the release of melanocyte-stimulating hormone (MSH). oup.com Subsequent research has revealed its diverse neuromodulatory effects, establishing it as a peptide with significant therapeutic potential for several neurological and psychiatric disorders. nih.govpeptides.co.za It is known to cross the blood-brain barrier, allowing it to act on the central nervous system even after peripheral administration. chemsrc.commedchemexpress.com

A primary mechanism of MIF-1's action in the central nervous system is its potent allosteric modulation of dopamine (B1211576) receptors, particularly the D2 subtype. chemsrc.commedchemexpress.comgrantome.com Unlike a classical agonist or antagonist that directly activates or blocks the receptor, MIF-1 modulates the receptor's function by binding to a different site. This interaction increases the binding affinity of dopamine agonists to the high-affinity state of the D2 receptor. researchgate.net This modulation is selective, as MIF-1 does not appear to interact significantly with adrenergic, GABAergic, or serotonergic receptors. researchgate.net Research has shown that MIF-1 can attenuate the impairment of striatal D2 receptor development caused by treatment with dopamine antagonists like spiroperidol. chemsrc.commedchemexpress.com

The neuromodulatory properties of MIF-1 have made it a candidate for investigating and potentially treating a range of cognitive and mood disorders.

Parkinson's Disease (PD): Characterized by motor symptoms and often accompanied by non-motor symptoms like cognitive impairment and depression, PD involves the degeneration of dopaminergic neurons. parkinson.orgfrontiersin.org MIF-1 has shown potential in animal models of PD and in some patients by potentiating the effects of levodopa, a standard PD treatment. nih.govresearchgate.net Its ability to modulate D2 receptors is believed to underlie this therapeutic effect. researchgate.netnih.gov

Depression: Numerous studies have indicated the therapeutic potential of MIF-1 in depression. nih.govresearchgate.netnih.gov Brain mapping studies show that MIF-1 treatment activates brain regions critically involved in the regulation of mood, anxiety, and depression. peptides.co.zaresearchgate.netnih.gov

Cognitive Functions and Amnesia: MIF-1 has been found to influence learning and memory processes. It facilitates passive avoidance retention and can inhibit shock-suppressed water intake, findings that suggest a role in memory consolidation. researchgate.net Furthermore, related compounds have been shown to attenuate amnesia induced by certain drugs in animal models. smolecule.com

| Disorder | Investigated Effect of MIF-1 (Pro-Leu-Gly-NH2) | Relevant Brain Regions/Mechanisms |

| Parkinson's Disease | Potentiates the effects of levodopa; modulates dopamine D2 receptors. nih.govresearchgate.net | Striatum, dopaminergic pathways. nih.govresearchgate.net |

| Depression | Activates brain regions associated with mood and anxiety regulation. researchgate.netnih.gov | Brain regions involved in mood, anxiety, and memory. peptides.co.zaresearchgate.netnih.gov |

| Amnesia/Cognitive Impairment | Facilitates memory consolidation processes. researchgate.net | Central nervous system. researchgate.net |

To understand the cellular mechanisms behind MIF-1's effects, researchers have investigated its impact on intracellular signaling pathways in neurons. Treatment with MIF-1 induces the expression of c-Fos, an immediate early gene often used as a marker for neuronal activity. researchgate.netnih.gov This activation of c-Fos occurs in specific brain regions associated with mood, depression, and memory. peptides.co.zaresearchgate.netnih.gov

The signaling cascade leading to c-Fos activation involves multiple pathways. Studies in cultured neuronal cells have shown that MIF-1 induces a transient increase in the phosphorylation of the mitogen-activated protein kinase (pERK). researchgate.netnih.gov Conversely, it initially causes a reduction in phosphorylated Signal Transducer and Activator of Transcription 3 (pSTAT3). researchgate.netnih.gov This modulation of multiple signaling molecules like pERK and pSTAT3 appears to be a key mechanism through which MIF-1 exerts its effects on neuronal gene expression and function. peptides.co.zaresearchgate.netnih.gov

| Signaling Molecule | Effect of MIF-1 (Pro-Leu-Gly-NH2) Treatment | Downstream Effect |

| pERK | Transient increase. researchgate.netnih.gov | Contributes to c-Fos activation. researchgate.net |

| pSTAT3 | Initial reduction. researchgate.netnih.gov | Contributes to c-Fos activation. researchgate.net |

| c-Fos | Increased expression. researchgate.netnih.gov | Marker of neuronal activation in mood and memory centers. nih.govresearchgate.net |

Investigation of Cognitive Functions and Disorders (e.g., Amnesia, Parkinson's Disease, Depression)

Role of Z-Pro-Leu-Gly-OH in Cell-Cell Interactions and Signaling Pathways

While the amidated peptide MIF-1 is the biologically active form in neuropharmacology, the protected tripeptide Z-Pro-Leu-Gly-OH serves as a vital research tool. Short peptides are fundamental to cell signaling, acting as messengers that transmit information between and within cells. portlandpress.com Amino acids and their derivatives can play regulatory roles in key metabolic cascades and cell-to-cell communication. researchgate.net

Z-Pro-Leu-Gly-OH is used as a building block in peptide synthesis to create larger, more complex peptides. smolecule.com These synthetic peptides, containing the Pro-Leu-Gly sequence, can be designed to act as specific enzyme substrates or to mimic natural ligands, thereby helping to dissect cellular signaling pathways. smolecule.comportlandpress.com By using such synthetic tools, researchers can study how specific peptide sequences mediate protein-protein interactions that are central to signal transduction. portlandpress.com

Investigations in Tissue Remodeling Processes and Extracellular Matrix Degradation

Tissue remodeling is a dynamic process involving the synthesis and degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural and biochemical support to cells. numberanalytics.commdpi.com This process is critical in development, wound healing, and also in pathological conditions. numberanalytics.comfrontiersin.org

A key family of enzymes responsible for ECM degradation is the matrix metalloproteinases (MMPs). frontiersin.orgresearchgate.net Research into MMP activity often relies on synthetic peptide substrates. For instance, a synthetic collagen peptide containing the sequence Pro-Leu-Gly (Pz-Pro-Leu-Gly-Pro-D-Arg) has been used to study the activity of collagenase, an enzyme that degrades collagen. researchgate.net Z-Pro-Leu-Gly-OH and its derivatives are used to synthesize such specific peptide substrates or inhibitors for MMPs. chemimpex.comchemimpex.com This allows for detailed investigation into the mechanisms of ECM degradation and the role of specific proteases in tissue remodeling. pnas.org

Applications in Protein-Protein Interaction Studies

Protein-protein interactions are fundamental to nearly every biological process. ucl.ac.uk Synthetic peptides are invaluable tools for studying these interactions. chemimpex.com Z-Pro-Leu-Gly-OH serves as a building block for synthesizing peptides that can be used to probe these molecular events. smolecule.comchemimpex.com

Peptides designed with specific sequences like Pro-Leu-Gly can be used to:

Mimic Binding Sites: A synthetic peptide can replicate the binding domain of a protein, allowing researchers to study its interaction with a partner protein in isolation.

Inhibit Interactions: By competing with a natural binding partner, a synthetic peptide can disrupt a specific protein-protein interaction, helping to elucidate its functional importance. acs.org

Serve as Structural Models: The conformational properties of peptides like Z-Pro-Leu-Gly-OH and its derivatives can be studied to understand how specific sequences contribute to the folded structures of larger proteins. researchgate.net

Through these applications, Z-Pro-Leu-Gly-OH contributes to the broader understanding of how protein interactions govern cellular functions. smolecule.comchemimpex.com

Peptidomimetic and Therapeutic Research Strategies

Design Principles for Z-Pro-Leu-Gly-OH Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against proteolytic degradation. sci-hub.se The design of peptidomimetics based on Z-Pro-Leu-Gly-OH often involves constraining its conformation to lock it into a bioactive shape, thereby increasing its affinity and specificity for a biological target.

Restricting the conformational flexibility of the peptide backbone is a key strategy to enhance biological activity. drugdesign.org For analogues of the related peptide Pro-Leu-Gly-NH2 (PLG), this has been achieved by introducing rigid structural motifs. These strategies aim to mimic specific secondary structures, such as β-turns, which are often crucial for receptor recognition. nih.govrsc.org

Lactam Analogues : The initial approach to creating constrained analogues of PLG involved incorporating lactam rings. beilstein-journals.org These structures are formed by creating a cyclic amide bond, often between the N-terminus and a side chain, which restricts the peptide's rotational freedom. For example, γ-lactam peptidomimetics have served as useful platforms for developing ligands that helped identify the binding site of PLG. beilstein-journals.org

Bicyclic and Spiro-bicyclic Scaffolds : To achieve even greater rigidity, more complex bicyclic and spiro-bicyclic scaffolds have been synthesized. beilstein-journals.org These structures can be designed to mimic specific turn conformations with high fidelity. For instance, spiro-bicyclic PLG peptidomimetics were developed to mimic a type II β-turn, a conformation hypothesized to be bioactive. beilstein-journals.orgnih.gov Other designs, such as those incorporating an indolizidinone core, were used to create mimics of a type VI β-turn. nih.gov The synthesis of these highly constrained scaffolds often relies on key intermediates like α-alkylaldehyde proline derivatives. beilstein-journals.org Interestingly, minor changes in the stereochemistry of the bridgehead carbon within these spiro-bicyclic scaffolds can dramatically alter their biological activity, transforming them from positive to negative modulators of dopamine (B1211576) receptors. beilstein-journals.orgnih.gov

Table 1: Examples of Conformationally Constrained Analogues Based on the Pro-Leu-Gly Motif

| Scaffold Type | Structural Feature | Intended Conformation Mimicry | Rationale | Citations |

|---|---|---|---|---|

| Lactam | γ-Lactam ring | Type II β-turn | Reduces conformational flexibility to favor a bioactive turn structure. | beilstein-journals.org |

| Bicyclic | Indolizidinone core | Type VI β-turn | Incorporates a 2-carbon bridge between α-carbons of residues i+1 and i+2 for minimal steric deviation. | nih.gov |

| Spiro-bicyclic | 5.6.5 spiro bicyclic lactam | Type II β-turn | Creates a highly rigid structure to test the bioactive conformation hypothesis. | beilstein-journals.orgnih.gov |

| Spiro-bicyclic | 5.6.5 spiro bicyclic lactam | Polyproline II helix | Designed to test alternative bioactive conformations while maintaining key pharmacophore positioning. | beilstein-journals.orgnih.gov |

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. drugdesign.org For Z-Pro-Leu-Gly-OH and its analogues, SAR studies have provided crucial insights into the roles of each component of the peptide sequence.

Research on collagenase inhibitors demonstrated the importance of the Pro-Leu-Gly sequence. mdpi.com It was found that collagenases recognize this sequence due to its similarity to the cleavage site in native collagen. mdpi.com SAR studies on C-terminal modifications of Z-Pro-Leu-Gly-X revealed that a hydroxamate group (X = NHOH) resulted in significantly higher inhibitory activity (IC50 = 0.04 mM) compared to a carboxylate group (X = OH), aldehyde, or amide. mdpi.com This highlights the critical role of the C-terminal functional group in the inhibition mechanism. mdpi.com

Further studies on analogues of the related Pro-Leu-Gly-NH2 (PLG) explored modifications at the N-terminal proline position. nih.gov When the L-prolyl residue was replaced with other heterocyclic amino acids, the results showed that this residue was not an absolute requirement for the tripeptide's ability to modulate dopamine receptors, as several analogues showed comparable activity to the parent peptide. nih.gov However, certain substitutions, such as with Thz-Leu-Gly-NH2, led to inactive compounds, indicating that the structural and conformational properties of the N-terminal residue are still important for activity. nih.gov

Table 2: Structure-Activity Relationship (SAR) Findings for Pro-Leu-Gly Analogues

| Modification | Analogue Example | Target/Assay | Observed Activity | Conclusion | Citations |

|---|---|---|---|---|---|

| C-Terminus Modification | Z-Pro-Leu-Gly-NHOH | Collagenase Inhibition | IC50 = 0.04 mM (High activity) | The hydroxamate group is crucial for potent collagenase inhibition. | mdpi.com |

| C-Terminus Modification | Z-Pro-Leu-Gly-OH | Collagenase Inhibition | 15% inhibition (Low activity) | The carboxylate group is a much weaker inhibitor than hydroxamate. | mdpi.com |

| N-Terminus Replacement | D-Pro-Leu-Gly-NH2 | Dopamine Receptor Binding | Activity comparable to parent PLG | The L-configuration of Proline is not essential for activity. | nih.gov |

| N-Terminus Replacement | Pip-Leu-Gly-NH2 | Dopamine Receptor Binding | Activity comparable to parent PLG | The five-membered ring of Proline is not strictly required. | nih.gov |

| N-Terminus Replacement | Thz-Leu-Gly-NH2 | Dopamine Receptor Binding | Inactive | The structure of the N-terminal heterocyclic ring significantly impacts activity. | nih.gov |

Conformationally Constrained Analogues (e.g., Lactam, Bicyclic, Spiro-bicyclic Scaffolds)

Z-Pro-Leu-Gly-OH as a Scaffold for Novel Drug Design and Development

A molecular scaffold is a core structure upon which diverse functional groups can be built to create a library of bioactive molecules. mdpi.comnih.gov The Z-Pro-Leu-Gly-OH sequence serves as a privileged scaffold in drug design because it is recognized by specific enzymes and receptors. nih.govmdpi.comvt.edu This recognition provides a starting point for developing more complex molecules with targeted functions.

For example, the Pro-Leu-Gly sequence is a known substrate for matrix metalloproteinases (MMPs), a family of enzymes often overexpressed in pathological conditions like cancer. mdpi.comthno.org This property makes the sequence an ideal building block for creating enzyme-responsive therapeutic agents. mdpi.comru.nl By attaching a cytotoxic drug to this peptide scaffold via a bond that can be cleaved by MMPs, a prodrug can be designed that remains inactive until it reaches the target tissue where the enzyme is present. thno.orgnih.gov

Furthermore, the ability of Pro-Leu-Gly analogues to modulate G protein-coupled receptors, such as dopamine receptors, makes this tripeptide a valuable scaffold for developing novel allosteric modulators. nih.govbeilstein-journals.org The rigid, conformationally constrained bicyclic and spiro-bicyclic analogues demonstrate how the basic Pro-Leu-Gly scaffold can be elaborated into highly specific and potent therapeutic candidates. beilstein-journals.org

Research into Peptide-Based Drug Delivery Systems

Peptide-based drug delivery systems leverage specific peptide sequences to overcome biological barriers and deliver therapeutic agents to their intended sites of action. The Z-Pro-Leu-Gly-OH sequence and its derivatives are utilized in these systems primarily for their roles as enzyme-cleavable linkers and components of targeted constructs.

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. libretexts.org In drug delivery, a therapeutic agent can be conjugated to a peptide sequence like Pro-Leu-Gly, which in turn may be linked to a larger carrier molecule such as a polymer or an antibody. thno.orgcsic.es This strategy can improve the drug's solubility, stability, and pharmacokinetic profile. mdpi.com

Common bioconjugation strategies involve forming stable bonds by targeting specific functional groups on the peptide and the drug. libretexts.org For example, a drug can be attached to the peptide linker, which is then conjugated to a carrier like human serum albumin or a polymer like Dextran or HPMA copolymer. thno.org The choice of linker and conjugation chemistry is critical to ensure that the drug remains inactive while in circulation and is efficiently released at the target site. acs.org

A major goal in drug delivery is to target therapeutics specifically to diseased cells, minimizing damage to healthy tissue. nih.govresearchgate.netunimi.it The Pro-Leu-Gly sequence is a key component in several targeted delivery strategies, particularly for cancer therapy. nih.gov

Tumor-Activated Prodrugs : This approach utilizes the unique characteristics of the tumor microenvironment, such as the overexpression of certain enzymes. mdpi.comnih.gov Many tumors overexpress matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. thno.orgmdpi.com The peptide sequence Gly-Pro-Leu-Gly is a known substrate for these enzymes. thno.orgnih.gov Researchers have designed prodrugs where a potent anticancer drug, like doxorubicin (B1662922) (DOX), is conjugated to a carrier via a peptide linker containing this sequence. thno.orgnih.govmdpi.com In the bloodstream, the conjugate is stable and largely inactive. thno.org Upon reaching the tumor, MMPs cleave the Gly-Pro-Leu-Gly linker, releasing the active drug directly at the site of action. thno.orgmdpi.com This targeted activation significantly enhances the therapeutic index, increasing efficacy while reducing systemic toxicity. thno.orgnih.gov

Integrin-Targeting : Integrins are cell surface receptors that are often overexpressed on cancer cells and are involved in tumor growth and metastasis. nih.govmdpi.com Peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their ability to bind to certain integrins, such as αvβ3. nih.govmdpi.com Advanced drug delivery systems have been designed that combine both integrin-targeting and enzyme-responsive elements. For example, a dual-function micelle was created using a prodrug where doxorubicin was linked to a carrier via the peptide sequence Gly-Pro-Leu-Gly-Val-Arg-Gly-Asp-Gly (GPLGVRGDG). mdpi.com In this system, the RGD portion targets the micelle to integrin-expressing tumor cells, while the GPLG sequence allows for subsequent cleavage by MMP-2, releasing the drug after the carrier has been localized at the tumor site. mdpi.com This multi-pronged approach exemplifies the sophisticated use of peptide sequences for creating highly specific and effective drug delivery vehicles.

Table 3: Examples of Pro-Leu-Gly Containing Sequences in Targeted Drug Delivery

| System Type | Peptide Sequence | Conjugated Drug | Targeting Mechanism | Rationale | Citations |

|---|---|---|---|---|---|

| MMP-Activatable Prodrug | Pro-Val-Gly-Leu-Ile-Gly | Methotrexate (MTX) | MMP-2 and MMP-9 cleavage | Releases MTX derivatives preferentially in tumor tissue where MMPs are overexpressed. | thno.org |

| MMP-Activatable Prodrug | Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln | Doxorubicin (DOX) | MMP-2 cleavage | Albumin-conjugated prodrug releases DOX at the tumor, showing superior anticancer effect with lower toxicity. | thno.orgnih.gov |

| Dual-Function Micelle | Gly-Pro-Leu-Gly-Val-Arg-Gly-Asp-Gly (GPLGVRGDG) | Doxorubicin (DOX) | Integrin (αvβ3) targeting via VRGDG motif; MMP-2 cleavage of GPLGVRG | Combines passive accumulation, active targeting to tumor cells, and enzyme-activated drug release. | mdpi.com |

Bioconjugation Strategies for Improved Delivery

Exploration of Z-Pro-Leu-Gly-OH Analogues in Peptide Therapeutics and Bioactive Compounds

The exploration of analogues of the tripeptide Z-Pro-Leu-Gly-OH is a significant area of research in the development of novel peptide therapeutics and bioactive compounds. Scientists modify the original structure to enhance stability, improve biological activity, and understand the structure-activity relationships (SAR) that govern its effects. These investigations span various therapeutic areas, including neuropharmacology and enzyme inhibition.

Research into Z-Pro-Leu-Gly-OH analogues often involves the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. One key area of investigation is the modification of the peptide backbone to create more rigid structures. For instance, the development of conformationally constrained analogues, such as those incorporating a 5.6.5 spiro bicyclic lactam system, has been pursued to mimic a type II β-turn conformation. nih.gov This structural constraint is believed to be crucial for the bioactivity of L-prolyl-L-leucyl-glycinamide (PLG), a related endogenous neuropeptide. nih.gov

A notable finding from these studies is that subtle changes to the molecular structure can dramatically alter the compound's biological effect. For example, the synthesis of dimethyl derivatives of 5.6.5 spiro bicyclic lactam PLG peptidomimetics was undertaken to introduce steric bulk. nih.gov This modification successfully converted a positive allosteric modulator of the dopamine D2 receptor into a negative allosteric modulator. nih.gov

Further research has focused on replacing the N-terminal prolyl residue with other heterocyclic amino acids to determine its necessity for modulating dopamine receptors. nih.gov Analogues where the proline was replaced with D-Pro, pyroglutamic acid (pGlu), piperidinic acid (Pip), and azetidin-2-carboxylic acid (Aze) showed activity comparable to the parent compound, L-prolyl-L-leucyl-glycinamide (PLG). nih.gov However, analogues with thiazolidine-4-carboxylic acid (Thz) or D-Δ3,4-Pro were found to be inactive, indicating that while the prolyl residue itself is not strictly essential, the nature of the heterocyclic ring system is critical for activity. nih.gov

The synthesis of ketomethylene analogues of peptides like Z-Pro-Leu-Gly-OH represents another strategy to enhance stability and probe biological function. nih.gov These analogues replace a peptide bond with a -C(=O)-CH2- group, which can confer resistance to enzymatic degradation.

The table below summarizes some of the studied analogues and their research context.

| Analogue Type | Modification Strategy | Research Focus | Key Findings |

| Bicyclic Lactams | Introduction of a rigid 5.6.5 spiro bicyclic lactam system to mimic a β-turn. nih.gov | Dopamine D2 Receptor Modulation | Conformationally constrained analogues can act as potent allosteric modulators. nih.gov |

| Dimethylated Bicyclic Lactams | Addition of methyl groups to the thiazolidine (B150603) ring of a spiro bicyclic lactam peptidomimetic. nih.gov | Dopamine D2 Receptor Modulation | Converted a positive allosteric modulator into a negative one, demonstrating high sensitivity to steric changes. nih.gov |

| N-Terminal Modifications | Replacement of the L-proline residue with other heterocyclic amino acids (e.g., D-Pro, Pip-OH, Aze-OH). nih.gov | Dopamine Receptor Modulation | The N-terminal proline is not essential, but the specific heterocyclic structure is crucial for activity. nih.gov |

| Ketomethylene Analogues | Replacement of the Leu-Gly peptide bond with a ketomethylene isostere. nih.gov | Peptide Synthesis and Stability | Serves as a useful intermediate for creating enzyme-resistant peptide analogues. nih.gov |

| Pentapeptide Analogues | Extension of the peptide chain, such as in Z-Gly-Pro-Leu-Gly-Pro. peptanova.de | Enzyme Substrate Research | Acts as a substrate for bacterial collagenase and prolyl endopeptidase. peptanova.de |

These detailed research findings underscore the importance of systematic structural modification in the field of peptide therapeutics. By creating and testing a variety of Z-Pro-Leu-Gly-OH analogues, researchers can elucidate the precise structural requirements for desired biological activities, paving the way for the development of new bioactive compounds.

Computational Modeling and in Silico Studies of Z Pro Leu Gly Oh

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. uni-osnabrueck.de For the tripeptide Z-Pro-Leu-Gly-OH, MD simulations provide crucial insights into its conformational landscape and how it interacts with protein targets. These simulations model the movement of each atom in the peptide and surrounding solvent, governed by a set of force fields that approximate the quantum mechanical interactions. acs.org

Researchers have employed MD simulations to explore the conformational preferences of Z-Pro-Leu-Gly-OH and related peptides. researchgate.net These studies reveal that the peptide can adopt various conformations in solution, with the relative populations of these structures influenced by factors such as solvent and temperature. A key aspect of these simulations is the analysis of intramolecular hydrogen bonds, which play a significant role in stabilizing specific secondary structures like β-turns and γ-turns. researchgate.net For instance, simulations can predict the stability of hydrogen bonds, such as those involving the glycine (B1666218) residue, which are critical for interactions with enzymes like matrix metalloproteinases (MMPs).

When studying protein-ligand interactions, MD simulations can be initiated from a docked pose of Z-Pro-Leu-Gly-OH within the active site of a protein. The subsequent simulation, often run for nanoseconds to microseconds, allows for the assessment of the stability of the binding mode. nih.govmdpi.com Key metrics analyzed from MD trajectories include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein-ligand complex. nih.gov The analysis of the simulation can also detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation, providing a dynamic view of the binding event. google.com

Table 1: Key Parameters in MD Simulations of Peptide-Protein Complexes

| Parameter | Description | Typical Software |

| Force Field | A set of parameters describing the potential energy of the system. | AMBER, GROMACS, OPLS3 nih.govbeilstein-journals.org |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | Varies, e.g., 50-100 ns nih.gov |

| RMSD | Root-Mean-Square Deviation, measures the average distance between the atoms of superimposed protein or ligand structures. | Desmond, GROMACS nih.govbeilstein-journals.org |

| RMSF | Root-Mean-Square Fluctuation, measures the deviation of each particle from its average position. | Desmond, GROMACS nih.govbeilstein-journals.org |

| Interaction Analysis | Identifies and quantifies interactions like hydrogen bonds and hydrophobic contacts. | Discovery Studio, ProLIF nih.govgoogle.com |

Density Functional Theory (DFT) Calculations for Structural Prediction and Energetic Landscape

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. southampton.ac.uk It has been applied to Z-Pro-Leu-Gly-OH and similar peptides to predict their gas-phase structures and analyze their energetic landscapes with high accuracy. researchgate.net DFT calculations can determine the most stable conformations (global minima) and the relative energies of other low-energy conformers.

Studies have shown that for Z-Pro-Leu-Gly-OH in the gas phase, the most stable structure involves a successive γ-turn. researchgate.net This is in contrast to its amidated counterpart, Z-Pro-Leu-Gly-NH2, which favors a β-turn structure. researchgate.net This difference highlights the significant influence of the C-terminal group on the peptide's conformational preference. The calculations often employ a basis set, such as cc-pVDZ, and a functional, like ωB97XD, which is adept at modeling dispersion and hydrogen-bonding interactions that are prevalent in peptides. researchgate.net

The energetic landscape derived from DFT calculations provides a detailed map of the relative stabilities of different conformations. This information is crucial for understanding the intrinsic structural preferences of the peptide, which can then be used to rationalize its behavior in different environments, such as in solution or when bound to a protein. Anharmonic vibrational analysis, often performed in conjunction with DFT, can help to confirm the predicted structures by comparing calculated vibrational frequencies with experimental infrared (IR) spectra. researchgate.net

Table 2: Comparison of Predicted Structures for Z-Pro-Leu-Gly Derivatives

| Compound | Predicted Gas-Phase Structure | Key Feature |

| Z-Pro-Leu-Gly-OH | Successive γ-turn | Free C-terminal carboxyl group researchgate.net |

| Z-Pro-Leu-Gly-NH2 | β-turn | C-terminal NH2 group forms a hydrogen bond researchgate.net |

Molecular Docking and Binding Affinity Predictions for Z-Pro-Leu-Gly-OH and its Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com For Z-Pro-Leu-Gly-OH, docking is used to predict how it binds to the active site of a target protein, providing a static snapshot of the likely binding mode. This is a crucial first step in understanding the mechanism of action for peptide inhibitors. nanobioletters.com

The process involves preparing the 3D structures of both the ligand (Z-Pro-Leu-Gly-OH) and the protein receptor. A docking program, such as AutoDock, then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. nih.gov Each of these "poses" is evaluated using a scoring function that estimates the binding affinity, typically in kcal/mol. nanobioletters.com The pose with the best score is considered the most likely binding mode.

The accuracy of molecular docking can be validated by redocking a known ligand into its co-crystallized protein structure and comparing the predicted pose to the experimental one. nih.gov The results of a docking study can reveal key interacting amino acid residues within the protein's active site. nih.gov For instance, it can identify which residues form hydrogen bonds or have hydrophobic interactions with the proline, leucine (B10760876), or glycine residues of the peptide. This information is invaluable for understanding the basis of molecular recognition and for the rational design of more potent inhibitors.

Computational Design of Peptide Sequences and Inhibitors

Computational methods are increasingly used to design novel peptide sequences with desired properties, such as enhanced binding affinity or selectivity for a particular protein target. researchgate.net Starting from a known peptide inhibitor like Z-Pro-Leu-Gly-OH, computational design can explore modifications to its sequence to improve its inhibitory potential.

One approach involves in silico alanine (B10760859) scanning, where each amino acid residue of the peptide is systematically replaced with alanine to assess its contribution to the binding energy. rsc.org This helps to identify critical "hotspot" residues. Building on this, saturation mutagenesis can be performed computationally, where each position is systematically mutated to all other 19 natural amino acids to predict which substitutions would be most beneficial. rsc.org

Another strategy is de novo peptide design, where algorithms build peptide sequences from scratch or from a library of fragments to fit a specific binding pocket on a target protein. nih.gov These programs use scoring functions to evaluate the complementarity of the designed peptides to the target. The top-scoring designed peptides can then be synthesized and tested experimentally. This approach has been successfully used to design peptide inhibitors for various targets, demonstrating the power of computational methods in accelerating the discovery of new therapeutic leads. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. taylorfrancis.commedcraveonline.com For a series of peptides related to Z-Pro-Leu-Gly-OH, QSAR can be used to develop a predictive model that can estimate the inhibitory activity of new, untested analogs.

The first step in QSAR modeling is to generate a set of molecular descriptors for each peptide in the series. nih.gov These descriptors are numerical values that represent various aspects of the molecule's structure, such as its hydrophobicity, size, and electronic properties. nih.govnih.gov For peptides, specific descriptors can be used that encode the properties of the individual amino acid residues at each position. rsc.org

Next, a statistical method, such as multiple linear regression (MLR) or an artificial neural network (ANN), is used to build a mathematical model that correlates the descriptors with the observed biological activity (e.g., IC50 values). nih.govnih.gov The resulting QSAR model can then be used to predict the activity of new peptide designs, allowing for the prioritization of the most promising candidates for synthesis and testing. nih.gov A robust QSAR model can significantly streamline the optimization process by reducing the number of compounds that need to be synthesized and evaluated experimentally. frontiersin.org

Table 3: Common Descriptors Used in Peptide QSAR

| Descriptor Type | Description | Example |

| Physicochemical | Properties like hydrophobicity, steric bulk, and electronic charge of amino acids. | 3z-scale (z1, z2, z3) nih.gov |

| Topological | Describes the connectivity and branching of the molecule. | Wiener index |

| Quantum Chemical | Derived from quantum mechanical calculations, such as HOMO/LUMO energies. | Dipole moment |

| 3D Descriptors | Based on the three-dimensional conformation of the molecule. | CoMFA steric and electrostatic fields frontiersin.org |

Advanced Analytical and Characterization Methodologies for Z Pro Leu Gly Oh

Chromatography-Mass Spectrometry (LC-MS) Techniques for Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the definitive identification and purity assessment of Z-Pro-Leu-Gly-OH and related peptides. This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge (m/z) ratio data.